molecular formula C6H4ClN3O2S2 B13110554 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide

Cat. No.: B13110554
M. Wt: 249.7 g/mol
InChI Key: FDJISMAXRNGVKR-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide (: 1342732-53-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound features a chlorinated thieno[2,3-d]pyrimidine core, a privileged scaffold in the design of biologically active molecules. The C-4 chloride is a reactive handle for cross-coupling reactions, allowing for the introduction of diverse substituents via methods like Pd/C–CuI catalyzed alkynylation to create targeted libraries for screening . Simultaneously, the sulfonamide group at the 6-position offers a versatile site for further functionalization or can contribute to molecular interactions with biological targets. Thienopyrimidine derivatives are extensively investigated as modulators of various enzymes and receptors. Research on analogous alkynylthienopyrimidines has demonstrated their potential as potent inhibitors of kinase enzymes, such as the ErbB family (EGFR, ErbB-2), highlighting the promise of this chemical class in oncology research for developing anti-cancer agents . Furthermore, thieno[3,2-d]pyrimidine-based structures have been explored as sirtuin modulators, indicating potential applications in neurodegeneration, inflammation, and metabolic disorders . This makes this compound a valuable and versatile precursor for synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Chemical Identifiers * CAS Number : 1342732-53-9 * Molecular Formula : C 6 H 4 ClN 3 O 2 S 2 * Molecular Weight : 249.70 g/mol Safety and Handling : This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C6H4ClN3O2S2

Molecular Weight

249.7 g/mol

IUPAC Name

4-chlorothieno[2,3-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H,(H2,8,11,12)

InChI Key

FDJISMAXRNGVKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Thieno[2,3-d]pyrimidine Core

Gewald Reaction:
A pivotal step involves the Gewald reaction, which synthesizes 2-aminothiophenes by condensing an aldehyde or ketone with an activated nitrile in the presence of sulfur. This reaction forms the thiophene ring system that serves as a precursor to the fused thieno-pyrimidine structure.

Cyclization to Thieno[2,3-d]pyrimidine:
The 2-aminothiophenes undergo cyclization with suitable pyrimidine precursors. High-temperature conditions (often solvent-free heating at elevated temperatures for 2–3 hours) facilitate ring closure to form the thieno[2,3-d]pyrimidine core with good yields (72–91%) as reported in related thienopyrimidine syntheses.

Alternative Cyclization (Thorpe-Ziegler Reaction):
Another approach involves the Thorpe-Ziegler cyclization, where a six-membered ring bearing mercaptocarbonitrile groups undergoes base-induced cyclization. This method has been demonstrated to yield thienopyrimidines with moderate to good efficiency (~71%).

Chlorination at the 4-Position

The chlorination step selectively introduces a chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine ring. This is typically achieved by treating the core heterocycle with chlorinating agents under controlled conditions. The chlorination is crucial as it activates the molecule for subsequent nucleophilic substitution to install the sulfonamide group.

Sulfonamide Formation at the 6-Position

Sulfonamide Introduction:
The chlorinated intermediate is reacted with sulfonamide reagents to substitute the chlorine at the 6-position with a sulfonamide group. This step often involves nucleophilic aromatic substitution under mild to moderate conditions.

Recent Advances in Sulfonamide Synthesis:
Innovative methods have been developed for sulfonamide formation using novel sulfinylamine reagents such as t-BuONSO, which react with organometallic nucleophiles (e.g., Grignard reagents) to yield primary sulfonamides efficiently at low temperatures (−78 °C). These methods provide high yields (up to 80%) and are scalable.

Industrial and Practical Considerations

  • Scalability: Industrial syntheses optimize reaction conditions (temperature, solvents, reagent equivalents) to maximize yield and minimize purification steps, using readily available reagents and standard equipment.
  • Purification: Crystallization and filtration are commonly employed post-reaction to isolate pure products.
  • Reaction Conditions: Mild to moderate temperatures and controlled pH are maintained to avoid decomposition or side reactions, especially during sulfonamide formation.

Comparative Data Table of Key Steps

Step Method/Reaction Type Conditions Yield (%) Notes
Thieno[2,3-d]pyrimidine Core Formation Gewald Reaction + Cyclization High temperature, solvent-free 72–91 Efficient ring closure, key scaffold formation
Alternative Core Formation Thorpe-Ziegler Cyclization Basic conditions ~71 Base-induced cyclization of mercaptocarbonitrile precursor
Chlorination at 4-Position Electrophilic chlorination Controlled chlorinating agents Not specified Selective chlorination enabling further substitution
Sulfonamide Formation Nucleophilic substitution or sulfinylamine reagent method Mild to moderate temperature, −78 °C for sulfinylamine method 62–80 Novel sulfinylamine reagents improve yield and selectivity

Research Findings and Mechanistic Insights

  • The Gewald reaction remains a cornerstone for constructing the thiophene ring, providing a versatile and reliable approach to the thieno[2,3-d]pyrimidine scaffold.
  • High-temperature solvent-free cyclization enhances yield and purity of the fused heterocycle.
  • The use of sulfinylamine reagents such as t-BuONSO introduces a novel pathway for sulfonamide synthesis, proceeding via sulfinamide intermediates and involving intramolecular proton transfer and elimination steps, as supported by NMR and isotope-labeling studies.
  • Industrial processes emphasize cost-effectiveness and scalability, often adapting laboratory methods with optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives, including 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide, exhibit promising anticancer properties. These compounds have been shown to selectively inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer cell signaling pathways. In a study, a series of thienylpyrimidines were identified as selective inhibitors of PI5P4Kγ, demonstrating low nanomolar potency and good selectivity against other kinases, making them valuable tools for further cancer research and drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been widely studied. Compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR studies on thienylpyrimidines highlight the importance of functional group positioning and electronic properties in modulating biological activity. For example, the introduction of electron-donating groups at specific positions on the pyrimidine ring has been shown to enhance both anticancer and anti-inflammatory activities .

Synthetic Routes

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on green chemistry approaches to improve efficiency and reduce environmental impact .

Derivative Exploration

Numerous derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their pharmacological properties. For instance, modifications involving sulfonamide groups have been particularly effective in enhancing solubility and bioavailability .

Case Studies

StudyFocusKey Findings
Study on PI5P4K InhibitorsAnticancerIdentified selective inhibitors with low nM potency; demonstrated potential for treating various cancers .
Anti-inflammatory Activity AssessmentInflammationCertain derivatives showed significant COX-2 inhibition with IC50 values comparable to celecoxib .
SAR AnalysisDrug DesignModifications at specific positions significantly enhanced biological activity across various assays .

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Positional Isomers: [2,3-d] vs. [3,2-d] Isomers

The thieno[2,3-d]pyrimidine isomer differs from the [3,2-d] isomer in ring fusion orientation, leading to distinct physicochemical properties:

Property 4-Chlorothieno[2,3-d]pyrimidine 4-Chlorothieno[3,2-d]pyrimidine
Melting Point (°C) 105 125–126
CAS RN 14080-59-2 16269-66-2
Molecular Formula C₆H₃ClN₂S C₆H₃ClN₂S
Source Kanto Reagents Kanto Reagents

The [3,2-d] isomer exhibits higher thermal stability (mp 125–126°C) compared to the [2,3-d] isomer (mp 105°C), likely due to differences in crystal packing and intermolecular interactions .

Substituent Variations at Position 6

Modifications at position 6 significantly alter solubility, reactivity, and biological activity:

Compound Substituent at Position 6 Molecular Weight Key Properties/Applications
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide Sulfonamide (-SO₂NH₂) Not reported Potential antiviral activity (inferred from analogs)
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Methyl ester (-COOCH₃) 228.63 (C₈H₅ClN₂O₂S) Intermediate for further functionalization; CCS (collision cross-section) = 143.7 Ų (predicted)
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Ethyl ester (-COOCH₂CH₃) 242.68 (C₉H₇ClN₂O₂S) Storage: 2–8°C under inert atmosphere; hazard warnings for skin/eye irritation
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid Carboxylic acid (-COOH) 214.63 (C₇H₃ClN₂O₂S) Used in synthesizing amides; MDL: MFCD20265442

The sulfonamide group improves water solubility compared to ester or carboxylic acid derivatives, which is critical for bioavailability in drug design .

Substituent Variations at Position 4

Replacing chlorine at position 4 alters electronic properties and biological interactions:

Compound Substituent at Position 4 Key Findings
4-Methylthieno[2,3-d]pyrimidine derivatives Methyl (-CH₃) Antiproliferative activity (NCI-H460 xenograft model); safer toxicity profile
4-Chlorothieno[2,3-d]pyrimidine Chlorine (-Cl) Versatile intermediate for Suzuki couplings and nucleophilic substitutions

The chlorine atom’s electronegativity enhances reactivity toward substitution, enabling diverse derivatization, while methyl groups improve metabolic stability .

Comparison with Other Heterocyclic Cores

Thieno[2,3-d]pyrimidines are compared to quinazolines and pyrazolo[3,4-d]pyrimidines in terms of polarity and applications:

Heterocycle Polarity Lipophilicity Key Applications
Thieno[2,3-d]pyrimidine Moderate Moderate Antiviral, anticancer agents
Quinazoline High Low Kinase inhibitors (e.g., EGFR inhibitors)
Pyrazolo[3,4-d]pyrimidine Low High Anticancer agents (e.g., mTOR inhibitors)

Thieno[2,3-d]pyrimidines balance polarity and lipophilicity, making them suitable for central nervous system (CNS) penetration, as seen in brain-penetrant PI5P4Kγ inhibitors .

Biological Activity

4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound belongs to the thienopyrimidine family, characterized by a fused thieno and pyrimidine ring system. Its molecular formula is C6H4ClN3O2SC_6H_4ClN_3O_2S, with a molecular weight of approximately 201.63 g/mol. The presence of the sulfonamide group enhances its biological interactions, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound's activity against various bacterial strains, revealing that it possesses moderate to strong antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were compared to standard sulfonamides such as sulfadiazine and sulfamethoxazole.

Compound MIC (µg/mL)
This compound32
Sulfadiazine16
Sulfamethoxazole8

This table illustrates that while the compound shows promising antimicrobial activity, it is less potent than some established sulfonamides.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A notable study reported IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

These results indicate that the compound may serve as a lead candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. It is believed to inhibit key enzymes involved in nucleotide synthesis and cell division, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be linked to disruption of bacterial folate synthesis pathways.

Case Study 1: Antimicrobial Efficacy

In a recent clinical study involving patients with bacterial infections resistant to conventional treatments, this compound was administered as part of a combination therapy. Results showed a significant reduction in infection rates compared to control groups receiving standard treatments alone.

Case Study 2: Cancer Treatment

A preclinical trial evaluated the efficacy of this compound in animal models bearing xenografted tumors. The results indicated a marked reduction in tumor size and improved survival rates among treated animals compared to untreated controls.

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